C9 Linker Length Provides Optimal Balance of Lipophilicity and Synthetic Accessibility Compared to C8 and C10 Analogs
tert-Butyl 9-bromononanoate (C9) demonstrates an intermediate lipophilicity (XLogP3 = 4.5) between the C8 analog tert-butyl 8-bromooctanoate (LogP = 4.06) and the C10 analog tert-butyl 10-bromodecanoate (LogP = 4.84-4.89) . This positions the C9 chain within an optimal range for balancing membrane permeability and aqueous solubility in PROTAC design, where excessively long linkers can introduce synthetic complexity and unfavorable pharmacokinetic properties [1].
| Evidence Dimension | Lipophilicity (LogP) and Chain Length |
|---|---|
| Target Compound Data | C9 chain, XLogP3 = 4.5, MW = 293.24 |
| Comparator Or Baseline | tert-Butyl 8-bromooctanoate (C8, LogP = 4.06, MW = 279.21); tert-Butyl 10-bromodecanoate (C10, LogP = 4.84-4.89, MW = 307.27) |
| Quantified Difference | C9 LogP is +0.44 higher than C8 and -0.34 to -0.39 lower than C10; intermediate molecular weight. |
| Conditions | Predicted XLogP3 values from vendor datasheets and PubChem. |
Why This Matters
An intermediate lipophilicity (LogP ~4.5) suggests a favorable balance between passive membrane permeability and avoiding excessive lipophilicity-driven promiscuity or solubility issues, making C9 a rational starting point for linker optimization.
- [1] Zorba, A., et al. (2023). Delineating the role of linker length in PROTAC ternary complex formation. PNAS, 120(31), e2303695120. View Source
